1-Ethynylcyclopropanecarboxylic acid

Description

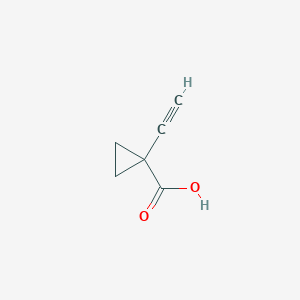

1-Ethynylcyclopropanecarboxylic acid is a cyclopropane derivative characterized by an ethynyl (-C≡CH) substituent and a carboxylic acid (-COOH) group on the same carbon atom of the cyclopropane ring. The ethynyl group’s rigidity and electron-withdrawing nature may enhance metabolic stability compared to other substituents, making it a candidate for bioactivity optimization in drug design .

Propriétés

IUPAC Name |

1-ethynylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVAOWPOJWYAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717713 | |

| Record name | 1-Ethynylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933755-97-6 | |

| Record name | 1-Ethynylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary target of 1-Ethynylcyclopropanecarboxylic acid is the enzyme ACC synthase (ACS) and ACC oxidase (ACO) in plants. These enzymes play a crucial role in the biosynthesis of the plant hormone ethylene.

Mode of Action

This compound, similar to its analog 1-aminocyclopropane-1-carboxylic acid (ACC), interacts with its targets, ACS and ACO, to influence the production of ethylene. Ethylene is a gaseous plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses.

Biochemical Pathways

The biosynthesis of ethylene starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO).

Result of Action

The result of this compound’s action is the production of ethylene, a plant hormone that has profound effects on plant growth and development. It also plays a role in the plant’s response to stress.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of ethylene and its effects on plant growth and development can be affected by factors such as light, temperature, and the presence of other plant hormones.

Activité Biologique

1-Ethynylcyclopropanecarboxylic acid is an organic compound notable for its unique cyclopropane ring structure, which includes a carboxylic acid functional group and an ethynyl group. This structure not only enhances its reactivity but also positions it as a significant compound in various biochemical and pharmacological contexts. This article delves into the biological activity of this compound, highlighting its interactions with biological targets, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C₆H₆O₂

- Molecular Weight : 98.10 g/mol

- Structural Characteristics : The presence of the ethynyl group contributes to its reactivity, enabling participation in diverse chemical transformations.

This compound exhibits its biological activity primarily through interactions with specific enzymes and metabolic pathways.

Target Enzymes

- ACC Synthase and ACC Oxidase : These enzymes are pivotal in the biosynthesis of ethylene, a crucial plant hormone. The compound acts as a substrate analog, influencing the activity of these enzymes and modulating ethylene production.

Mode of Action

- Enzyme Inhibition : The compound can inhibit or activate enzyme activity by binding to active sites or altering conformational states. This interaction is crucial for its potential therapeutic uses, particularly in cancer treatment and antiviral applications.

Biological Effects

The biological effects of this compound extend across various cellular processes:

- Cellular Metabolism : It influences metabolic pathways such as glycolysis and the citric acid cycle, thereby affecting energy production.

- Gene Expression : The compound has been shown to alter gene expression patterns in different cell types, which is vital for understanding its potential therapeutic roles.

Research Findings

Recent studies have highlighted the diverse applications and effects of this compound:

- Inhibition Studies : Derivatives of this compound have been investigated for their inhibitory effects on specific enzymatic pathways associated with cancer and viral infections. For instance, they may target enzymes involved in tumor growth or viral replication.

- Ethylene Production in Plants : In plant biology, the compound enhances ethylene-related responses, impacting processes such as root development and fruit ripening. This suggests potential applications in agriculture for improving crop yields .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Cancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines by inhibiting key metabolic enzymes involved in cancer progression.

- Plant Hormone Regulation : Research indicated that application of the compound in agricultural settings led to improved fruit quality and yield by enhancing ethylene production during ripening stages.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Ethynylcyclopropanecarboxylic Acid | Similar structure with different reactivity | Inhibitory effects on specific enzymes |

| Cyclopropanecarboxylic Acid | Lacks ethynyl group | Less reactive, limited biological activity |

| 2-Vinylcyclopropanecarboxylic Acid | Vinyl group instead of ethynyl | Different enzyme interaction profiles |

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Ethynylcyclopropanecarboxylic acid has the molecular formula and is characterized by a cyclopropane ring with an ethynyl group and a carboxylic acid functional group. This structural arrangement contributes to its reactivity and interactions with various biological systems.

Organic Synthesis

ECA serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it useful for synthesizing complex molecules, particularly those containing cyclopropane rings. Common reactions involving ECA include:

- Substitution Reactions : ECA can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, forming larger cyclic structures which are often biologically active.

Biochemical Studies

ECA's interactions with enzymes and proteins make it a valuable tool in biochemistry:

- Enzyme Inhibition : Research indicates that ECA can inhibit specific enzymes involved in metabolic pathways, which can help elucidate the mechanisms of enzyme action and regulation.

- Metabolic Pathway Analysis : ECA is used to study metabolic pathways involving carboxylic acids, providing insights into cellular metabolism and energy production.

Agricultural Applications

In agriculture, ECA has been investigated for its potential effects on plant physiology:

- Ethylene Production Modulation : ECA acts as an analog to 1-aminocyclopropane-1-carboxylic acid (ACC), influencing ethylene biosynthesis. Ethylene is crucial for regulating plant growth and development processes such as fruit ripening and stress responses.

- Pest Control : Some derivatives of ECA have shown promise in controlling plant pests and diseases, potentially serving as eco-friendly alternatives to synthetic pesticides.

Case Study 1: Enzyme Interaction

A study demonstrated that ECA interacts with aminocyclopropane-1-carboxylate synthase (ACS), an enzyme involved in ethylene biosynthesis. The presence of ECA inhibited ACS activity, leading to reduced ethylene production in plant tissues. This finding highlights the potential of ECA as a tool for studying ethylene-related processes in plants.

Case Study 2: Synthesis of Cyclopropane Derivatives

Research on the synthesis of novel cyclopropane derivatives using ECA has shown that it can be effectively utilized as a precursor. For example, reactions involving ECA with various electrophiles yielded substituted cyclopropanes with diverse biological activities, indicating its utility in drug discovery.

Comparative Data Table

| Application Area | Specific Use Case | Outcomes/Findings |

|---|---|---|

| Organic Synthesis | Intermediate for cyclopropane derivatives | Facilitates formation of complex organic compounds |

| Biochemical Studies | Enzyme inhibition studies | Inhibits ACS activity; affects ethylene production |

| Agricultural Applications | Ethylene modulation | Enhances growth responses; potential pest control |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Key Physicochemical Parameters

Key Observations :

- Reactivity: ACC’s amino group facilitates enzymatic conversion to ethylene, while ethynyl derivatives may resist enzymatic degradation due to steric hindrance .

Research Highlights :

- Pharmacological Potential: 1-(3-Hydroxyphenyl)cyclopropanecarboxylic acid derivatives are explored as intermediates in antiviral and anti-inflammatory drug synthesis .

Méthodes De Préparation

Preparation via Dehydrohalogenation of Halogenated Cyclopropanecarboxylic Acid Derivatives

One of the classical and efficient approaches to synthesize 1-ethynylcyclopropanecarboxylic acid involves the dehydrohalogenation of halogenated precursors such as 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters. This method typically employs aqueous-alcoholic potassium hydroxide (KOH) as the base to induce elimination of hydrogen halide, generating the ethynyl group on the cyclopropane ring.

- Reaction conditions: The reaction is carried out under reflux in a mixed solvent system of water and alcohol (e.g., ethanol), which facilitates the solubility of both the substrate and the base.

- Mechanism: The base abstracts a proton adjacent to the halogen, leading to elimination and formation of the triple bond.

- Yield and purity: This method generally provides good yields of the target acid with straightforward workup procedures involving acidification and extraction.

Synthesis via Sulfonium Ylide Intermediates and Cyclopropanation

An advanced synthetic route involves the use of stable sulfonium ylides derived from tetrahydrothiophenium salts. This method is notable for its versatility in preparing various cyclopropane carboxylic acid derivatives, including ethynyl-substituted analogs.

Step 1: Formation of tetrahydrothiophenium salts

Tetrahydrothiophene reacts with esters of haloacetic acids (e.g., bromo- or chloroacetates) in inert solvents like acetone or chloroform at mild temperatures (15–35 °C) over 1–3 days to form stable tetrahydrothiophenium halide salts.Step 2: Generation of sulfonium ylides

The tetrahydrothiophenium salts are treated with aqueous bases such as sodium or potassium hydroxide in inert solvents (methylene chloride, ethylene dichloride) at 10–50 °C for 10 minutes to several hours, producing the corresponding sulfonium ylides.Step 3: Cyclopropanation with activated olefins

The sulfonium ylides react with activated olefins (alkenes substituted to promote nucleophilic addition) in anhydrous conditions under inert atmosphere at 25–100 °C, yielding cyclopropane carboxylic acid esters. Subsequent hydrolysis affords the free acids.Advantages:

This method allows for high stereochemical control and yields of cyclopropane derivatives, including those bearing ethynyl groups or analogous substituents. The thermal reversibility of tetrahydrothiophenium salts under certain conditions provides synthetic flexibility.Example:

The process has been demonstrated to produce various cyclopropane carboxylic acid esters with yields up to 66% conversion under optimized conditions.

Preparation of 2,2-Dimethyl-3-chloroethynylcyclopropanecarboxylic Acid as a Precursor

A patented method describes the preparation of (±)-2,2-dimethyl-3-chloroethynylcyclopropanecarboxylic acid, which can be considered a close analog or intermediate en route to ethynylcyclopropanecarboxylic acids.

- Starting material: (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid.

-

- Reflux in lower aliphatic alcohol with a deacidification agent.

- Vacuum filtration and rotary evaporation to isolate a viscous oil.

- Acidification with dilute hydrochloric acid to pH 2–3, followed by cooling at -5 to -15 °C to precipitate the product.

- Drying under vacuum yields the crude acid, which can be purified by recrystallization.

Features:

This method emphasizes high yield and low cost, with detailed control of pH and temperature to optimize crystallization and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|

| Dehydrohalogenation of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid | Halogenated cyclopropanecarboxylic acid esters | Aqueous-alcoholic KOH, reflux | Simple, cost-effective | High yield, straightforward |

| Sulfonium ylide-mediated cyclopropanation | Tetrahydrothiophenium halide esters | Base (NaOH/KOH), inert solvents, activated olefins, 25–100 °C | High stereochemical control, versatile | Up to 66% conversion |

| Preparation of 2,2-dimethyl-3-chloroethynylcyclopropanecarboxylic acid | (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid | Alcohol reflux, acidification, cold crystallization | High purity, scalable | High yield, low cost |

Research Findings and Analytical Data

- Reaction monitoring: Gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor conversion and stereochemistry during sulfonium ylide cyclopropanation reactions.

- Purification: Vacuum drying and recrystallization under controlled pH and temperature conditions enhance purity and yield, particularly in halogenated ethynylcyclopropane derivatives.

- Stereochemistry: The sulfonium ylide method allows for selective formation of diastereomers, which can be separated chromatographically to obtain pure isomers.

Q & A

Q. What are the recommended methods for synthesizing 1-Ethynylcyclopropanecarboxylic acid in laboratory settings?

Synthesis typically involves cyclopropanation strategies or coupling reactions. For example, cyclopropane rings can be constructed via [2+1] cycloaddition using carbenes or transition metal-catalyzed methods. Ethynyl groups may be introduced via Sonogashira coupling or alkyne-functionalized precursors. Reaction conditions (e.g., temperature, catalysts like palladium or copper) must be optimized to avoid ring strain-induced side reactions. Purification often requires column chromatography or recrystallization, followed by characterization via NMR and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity and ethynyl group placement.

- IR Spectroscopy : Detection of carboxylic acid (-COOH, ~1700 cm) and alkyne (-C≡C-, ~2100 cm) functional groups.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination if crystalline derivatives are obtainable. Ensure reproducibility by documenting solvent systems and instrument parameters per journal guidelines .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, strong acids/bases, and UV light. Conduct regular stability assays using TLC or HPLC to monitor degradation. Safety protocols for similar cyclopropane derivatives recommend using desiccants and secondary containment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Systematic approaches include:

- Meta-Analysis : Apply heterogeneity metrics (e.g., statistic) to quantify variability across studies, identifying outliers due to methodological differences .

- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, catalyst loading) to isolate variables.

- Computational Validation : Use DFT calculations to model reaction pathways and compare with experimental outcomes .

Q. What strategies optimize the use of this compound as a building block in complex molecule synthesis?

Key strategies:

- Ring-Opening Functionalization : Leverage cyclopropane strain to facilitate nucleophilic attack or [3+2] cycloadditions.

- Protection/Deprotection : Temporarily mask the carboxylic acid group (e.g., as methyl esters) to prevent interference during alkyne coupling.

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to direct ethynyl group positioning, as seen in analogous cyclopropane derivatives .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Molecular Docking : Simulate interactions with target enzymes (e.g., ACC oxidase homologs) to identify binding affinity trends.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane ring) with bioactivity data.

- Thermodynamic Profiling : Calculate and for key reactions to predict metabolic stability .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhaling fine powders.

- Spill Management : Neutralize acids with sodium bicarbonate; collect waste in labeled containers for professional disposal. Refer to SDS guidelines for structurally related compounds for emergency response templates .

Q. How can researchers design experiments to study the enzymatic degradation of this compound?

- Enzyme Screening : Test ACC oxidase homologs or microbial hydrolases under varying pH/temperature conditions.

- Kinetic Assays : Monitor substrate depletion via UV-Vis or LC-MS, calculating and .

- Isotope Labeling : Use C-labeled derivatives to trace metabolic pathways, as demonstrated in ethylene biosynthesis studies .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in publishing synthetic procedures for this compound?

- Detailed Experimental Sections : Include catalyst lot numbers, solvent grades, and reaction monitoring intervals.

- Supporting Information : Provide raw spectral data (e.g., NMR peaks, IR traces) and crystallographic CIF files.

- Negative Results : Report failed attempts (e.g., incompatible reagents) to aid troubleshooting. Follow journal standards like the Beilstein Journal of Organic Chemistry .

Q. How should researchers address variability in cyclopropane ring stability across different solvent systems?

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents for reaction compatibility.

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and analyze degradation products via GC-MS.

- Comparative Tables : Document stability metrics (e.g., half-life) in a format similar to cyclopropane thermochemistry studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.